molecular formula C17H15BrN2O B2372705 N-[1-(4-bromophenyl)-2-(pyridin-2-yl)ethyl]but-2-ynamide CAS No. 2094198-99-7

N-[1-(4-bromophenyl)-2-(pyridin-2-yl)ethyl]but-2-ynamide

Cat. No.: B2372705
CAS No.: 2094198-99-7
M. Wt: 343.224
InChI Key: RNVOYNSCHXIBNC-UHFFFAOYSA-N
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Description

N-[1-(4-bromophenyl)-2-(pyridin-2-yl)ethyl]but-2-ynamide is a synthetic organic compound that belongs to the class of amides It features a bromophenyl group, a pyridinyl group, and an ethyl group attached to a but-2-ynamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-bromophenyl)-2-(pyridin-2-yl)ethyl]but-2-ynamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing the reaction conditions and using continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-bromophenyl)-2-(pyridin-2-yl)ethyl]but-2-ynamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) in methanol.

Major Products Formed

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Corresponding alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[1-(4-bromophenyl)-2-(pyridin-2-yl)ethyl]but-2-ynamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[1-(4-bromophenyl)-2-(pyridin-2-yl)ethyl]but-2-ynamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(4-bromophenyl)-2-(pyridin-2-yl)ethyl]but-2-ynamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[1-(4-bromophenyl)-2-pyridin-2-ylethyl]but-2-ynamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrN2O/c1-2-5-17(21)20-16(12-15-6-3-4-11-19-15)13-7-9-14(18)10-8-13/h3-4,6-11,16H,12H2,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNVOYNSCHXIBNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)NC(CC1=CC=CC=N1)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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